molecular formula C11H20N2O3 B608568 Libramycin A CAS No. 51746-00-0

Libramycin A

カタログ番号: B608568
CAS番号: 51746-00-0
分子量: 228.29
InChIキー: DSLSWBIYQALLJM-ASODMVGOSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Libramycin A is a fat-soluble, weakly acidic substance isolated from Streptomyces.

科学的研究の応用

1. Efficacy in Cystic Fibrosis and Pseudomonas Aeruginosa Infection

Libramycin A, known as Levofloxacin inhalation solution (LIS), is effective in treating patients with cystic fibrosis (CF) and chronic Pseudomonas aeruginosa lung infection. Studies have shown positive effects on lung function and quality of life, indicating its efficacy in extended treatment without additional safety concerns (Elborn et al., 2016).

2. Comparison with Tobramycin Inhalation Solution

Comparative studies of Levofloxacin inhalation solution (LIS) and Tobramycin inhalation solution (TIS) in CF patients showed that LIS was non-inferior to TIS, demonstrating its effectiveness and safety for managing chronic P. aeruginosa infection in CF patients (Elborn et al., 2015).

3. Application in Reducing Virulence Determinants

Research has shown that Tobramycin, a compound related to this compound, reduces key virulence determinants in the proteome of Pseudomonas aeruginosa outer membrane vesicles. This implies that compounds like this compound can play a role in diminishing the pathogenicity of bacteria, aiding in treating lung infections in CF patients (Koeppen et al., 2019).

4. Network Meta-Analysis of Inhaled Antibiotics

A systematic literature review and network meta-analysis compared Levofloxacin inhalation solution (LIS) with other inhaled antibiotics for treating chronic Pseudomonas aeruginosa lung infection in CF patients. This analysis helps in understanding the relative efficacy of this compound in a broader spectrum of inhaled antibiotic treatments (Elborn et al., 2016).

5. Improving Health-Related Quality of Life

This compound has been shown to improve health-related quality of life in CF patients, suggesting its beneficial impact beyond just physical health parameters (Quittner & Buu, 2002).

6. Antibacterial Co-Action

Studies have investigated the co-action of Tobramycin with various antibiotics. Positive co-action in inhibiting bacteria, particularly with certain antibiotics, indicates that this compound could be part of combination therapies for enhanced antibacterial effects (Natarajan et al., 2008).

特性

CAS番号

51746-00-0

分子式

C11H20N2O3

分子量

228.29

IUPAC名

2-methyl-6-((4S,5R)-5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid

InChI

InChI=1S/C11H20N2O3/c1-7(10(14)15)5-3-4-6-9-8(2)12-11(16)13-9/h7-9H,3-6H2,1-2H3,(H,14,15)(H2,12,13,16)/t7?,8-,9+/m1/s1

InChIキー

DSLSWBIYQALLJM-ASODMVGOSA-N

SMILES

C[C@@H]1[C@H](CCCCC(C(O)=O)C)NC(N1)=O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Libramycin A; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Libramycin A
Reactant of Route 2
Libramycin A
Reactant of Route 3
Libramycin A
Reactant of Route 4
Libramycin A
Reactant of Route 5
Libramycin A
Reactant of Route 6
Libramycin A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。